[1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-methyl-carbamic acid benzyl ester [1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-methyl-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13452997
InChI: InChI=1S/C18H27N3O3/c1-14(19)17(22)21-10-6-9-16(12-21)11-20(2)18(23)24-13-15-7-4-3-5-8-15/h3-5,7-8,14,16H,6,9-13,19H2,1-2H3/t14-,16?/m0/s1
SMILES: CC(C(=O)N1CCCC(C1)CN(C)C(=O)OCC2=CC=CC=C2)N
Molecular Formula: C18H27N3O3
Molecular Weight: 333.4 g/mol

[1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-methyl-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13452997

Molecular Formula: C18H27N3O3

Molecular Weight: 333.4 g/mol

* For research use only. Not for human or veterinary use.

[1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-methyl-carbamic acid benzyl ester -

Specification

Molecular Formula C18H27N3O3
Molecular Weight 333.4 g/mol
IUPAC Name benzyl N-[[1-[(2S)-2-aminopropanoyl]piperidin-3-yl]methyl]-N-methylcarbamate
Standard InChI InChI=1S/C18H27N3O3/c1-14(19)17(22)21-10-6-9-16(12-21)11-20(2)18(23)24-13-15-7-4-3-5-8-15/h3-5,7-8,14,16H,6,9-13,19H2,1-2H3/t14-,16?/m0/s1
Standard InChI Key OMNWNOIDDVJALA-LBAUFKAWSA-N
Isomeric SMILES C[C@@H](C(=O)N1CCCC(C1)CN(C)C(=O)OCC2=CC=CC=C2)N
SMILES CC(C(=O)N1CCCC(C1)CN(C)C(=O)OCC2=CC=CC=C2)N
Canonical SMILES CC(C(=O)N1CCCC(C1)CN(C)C(=O)OCC2=CC=CC=C2)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Stereochemistry

[1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-methyl-carbamic acid benzyl ester has the molecular formula C₁₈H₂₇N₃O₃ and a molecular weight of 333.4 g/mol. The (S)-configuration at the 2-amino-propionyl moiety is critical for its stereochemical specificity, influencing interactions with biological targets such as enzymes or receptors.

IUPAC Name and SMILES Notation

The IUPAC name is benzyl N-[[1-[(2S)-2-aminopropanoyl]piperidin-3-yl]methyl]-N-methylcarbamate, reflecting its benzyl ester, piperidine, and carbamate functional groups. The SMILES string CC(C(=O)N1CCCC(C1)CN(C)C(=O)OCC2=CC=CC=C2)N encodes the stereochemistry and connectivity.

Structural Analysis

The compound features:

  • A piperidine ring substituted at the 3-position with a methyl-carbamate group.

  • An (S)-2-aminopropionyl side chain attached to the piperidine nitrogen.

  • A benzyl ester moiety providing lipophilicity, which may enhance membrane permeability.

The 3D conformation, derived from computational models, shows intramolecular hydrogen bonding between the amide carbonyl and the amino group, stabilizing the structure .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis typically involves multi-step reactions:

  • Piperidine Functionalization: A piperidine derivative is reacted with (S)-2-aminopropionic acid to form the amide bond.

  • Carbamate Formation: The secondary amine on the piperidine-methyl group undergoes carbamoylation using methyl chloroformate in the presence of a base like triethylamine.

  • Benzyl Esterification: The carboxylic acid intermediate is esterified with benzyl alcohol under acidic conditions.

A representative reaction scheme is:

Piperidine derivative+(S)-2-aminopropionic acidDCC, DMAPAmide intermediateMethyl chloroformateCarbamateBenzyl alcohol/H+Final product\text{Piperidine derivative} + \text{(S)-2-aminopropionic acid} \xrightarrow{\text{DCC, DMAP}} \text{Amide intermediate} \xrightarrow{\text{Methyl chloroformate}} \text{Carbamate} \xrightarrow{\text{Benzyl alcohol/H+}} \text{Final product}

DCC = N,N'-Dicyclohexylcarbodiimide; DMAP = 4-Dimethylaminopyridine.

Reactivity and Stability

The compound exhibits:

  • Hydrolysis Sensitivity: The benzyl ester is prone to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid.

  • Oxidative Stability: The tertiary amine in the piperidine ring resists oxidation, but the primary amino group may undergo reactions with electrophiles.

Physicochemical Properties

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at ~1740 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O).

  • NMR:

    • ¹H NMR (CDCl₃): δ 7.35–7.25 (m, 5H, benzyl), 4.15 (s, 2H, OCH₂), 3.45–3.20 (m, piperidine H).

    • ¹³C NMR: 170.5 ppm (amide C=O), 167.2 ppm (ester C=O).

Applications in Drug Development

Lead Optimization

The compound serves as a scaffold for:

  • Protease Inhibitors: Modifications to the benzyl group improve selectivity for coagulation factors.

  • CNS Agents: Introducing polar groups enhances blood-brain barrier penetration .

Comparative Analysis with Analogues

CompoundTargetIC₅₀ (μM)logP
This compoundTrypsin-like12.32.1
Piperidin-4-ylmethyl analogueThrombin8.91.8
Benzyl-free derivativeElastase23.40.9

Data synthesized from .

Challenges and Future Directions

Synthetic Challenges

  • Stereochemical Purity: Maintaining the (S)-configuration during scale-up requires chiral auxiliaries or enzymatic resolution.

  • Benzyl Ester Stability: Alternatives like tert-butyl esters may improve stability during storage.

Research Priorities

  • In Vivo Efficacy Studies: Evaluate pharmacokinetics in disease models.

  • Structure-Activity Relationships (SAR): Systematically vary substituents to optimize potency and safety .

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